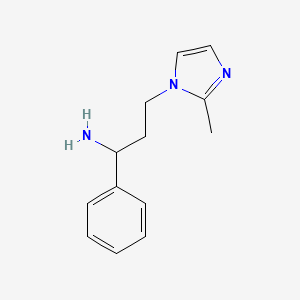

3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

Descripción

Propiedades

IUPAC Name |

3-(2-methylimidazol-1-yl)-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-11-15-8-10-16(11)9-7-13(14)12-5-3-2-4-6-12/h2-6,8,10,13H,7,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUXQDIHKIQZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656514 | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893753-80-5 | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, synthesizing available data from various sources, including its chemical properties, mechanisms of action, and potential applications in drug development.

The compound has the molecular formula and a molecular weight of 215 g/mol. It features an imidazole ring, which is often associated with biological activity due to its ability to participate in hydrogen bonding and coordination with metal ions. The compound's LogP value is approximately 1.33, indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Pharmacological Potential

Research indicates that this compound may serve as a lead compound in the development of new medications targeting specific biological pathways. Its structural characteristics suggest potential applications in treating conditions related to neurotransmitter systems and inflammatory responses .

Case Studies

While specific case studies focusing exclusively on this compound are scarce, related compounds with similar structures have demonstrated notable biological activities:

- Neurotransmitter Modulation : Compounds with imidazole moieties have been studied for their roles in modulating neurotransmitter levels, particularly in the context of anxiety and depression treatments.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Research Findings

A summary of relevant findings includes:

| Study Focus | Findings |

|---|---|

| Synthesis and Characterization | The compound can be synthesized using established organic chemistry methods. |

| Biological Testing | Preliminary tests suggest potential interactions with neurotransmitter systems. |

| Drug Development Applications | Potential use as a scaffold for developing new pharmaceuticals targeting neurological disorders. |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine exhibit significant antidepressant and anxiolytic effects. The imidazole ring in the compound is thought to play a crucial role in modulating serotonin receptors, which are pivotal in mood regulation. Studies have shown that derivatives of imidazole can enhance the efficacy of existing antidepressants by providing synergistic effects on neurotransmitter systems .

1.2 Anticancer Activity

There is growing evidence suggesting that imidazole-containing compounds possess anticancer properties. The structural characteristics of this compound may contribute to its ability to inhibit tumor growth. For example, some studies have reported that similar compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways .

Biological Research Applications

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various enzymes involved in metabolic pathways. Its ability to inhibit specific enzymes can provide insights into metabolic disorders and potential therapeutic targets .

2.2 Molecular Probes

This compound can serve as a molecular probe in biological assays. Its unique structure allows it to interact selectively with biological molecules, making it useful for studying protein-ligand interactions and cellular uptake mechanisms .

Synthesis of Derivatives

3.1 Precursor for Novel Compounds

This compound acts as a precursor for synthesizing various novel compounds with enhanced biological activities. By modifying the side chains or functional groups attached to the imidazole or phenyl moieties, researchers can develop new derivatives with tailored pharmacological properties .

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic Ring

- Fluorinated Analogs: 3-(3-Fluorophenyl)-N-2-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine (Compound 18): This derivative replaces the phenyl group with a 3-fluorophenyl moiety and introduces a pyrimidinyl-ethyl chain. The pyrimidine extension may facilitate π-π stacking interactions in biological systems . 1-[3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine: The fluorine atom is positioned at the meta position of the phenyl ring, and the amine is attached via a shorter ethyl chain. This structural tweak could reduce steric hindrance compared to the target compound’s propyl chain .

- The absence of a methyl group on the imidazole may reduce lipophilicity compared to the target compound . (3-Imidazol-1-yl-propyl)-(5-methyl-furan-2-yl-methyl)-amine: Substitutes the phenyl ring with a furan group, introducing oxygen-mediated hydrogen bonding capabilities. The furan’s lower aromaticity compared to benzene may alter solubility and electronic properties .

Modifications to the Imidazole Moiety

- Positional Isomerism :

- Methyl Substitution :

Chain Length and Branching

- 1-(1H-Imidazol-1-yl)propan-2-amine: Features a shorter, branched propyl chain (propan-2-amine) instead of the linear propan-1-amine.

Key Data Table: Structural and Physicochemical Comparisons

Métodos De Preparación

Preparation of Propiophenone Intermediate

- The starting material is often a substituted propiophenone such as 1-phenyl-2-methylpropan-1-one.

- This intermediate can be synthesized by Friedel-Crafts acylation of benzene with appropriate acyl chlorides or by other classical ketone synthesis methods.

- Purification is typically achieved by solvent evaporation followed by extraction and column chromatography.

Introduction of 2-Methylimidazol-1-yl Group

- The key step involves nucleophilic substitution or addition of 2-methylimidazole to the propiophenone derivative.

- According to EP0423524A2, a mixture of the propiophenone derivative and imidazole (or substituted imidazole) is refluxed in methanol or similar solvents for several hours (e.g., 4 hours) to allow the formation of the imidazole-substituted ketone.

- The reaction conditions favor the formation of the 3-(2-methyl-1H-imidazol-1-yl) substituent on the propanone chain.

- Post-reaction, solvents are evaporated, and the product is purified by recrystallization or column chromatography to yield white crystalline solids.

Conversion of Ketone to Amine

- The ketone group at the 1-position of the propanone can be converted to the corresponding amine by reductive amination.

- Typical reductive amination involves reacting the ketone with ammonia or an amine source in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Alternative methods include the use of amine salts or catalytic transfer hydrogenation.

- The amine product is isolated by standard purification techniques such as crystallization or chromatography.

Example Synthesis (Adapted from Patent EP0423524A2)

| Step | Reagents & Conditions | Product Description |

|---|---|---|

| 1 | 1-Phenyl-2-methylpropan-1-one + 2-methylimidazole, reflux in methanol for 4 h | 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-one (white crystals) |

| 2 | Reductive amination using NH3 and NaBH3CN or catalytic hydrogenation | 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine (white crystalline solid) |

Reaction Conditions and Optimization

- Solvent choice: Methanol is preferred for the imidazole substitution step due to its polarity and ability to dissolve both reactants.

- Temperature: Reflux conditions (~65 °C for methanol) enhance reaction rates.

- Reaction time: Typically 3–6 hours to ensure complete conversion.

- Purification: Column chromatography using chloroform or ethyl acetate as eluents; recrystallization from ether or ethyl acetate yields pure compounds.

- Yields: Reported yields for similar compounds range from moderate to high (60–85%), depending on reaction scale and purity of starting materials.

Analytical and Research Findings

- The identity and purity of intermediates and final products are confirmed by:

- Melting point analysis (white crystalline solids with characteristic melting points).

- Nuclear Magnetic Resonance (NMR) spectroscopy showing characteristic signals for imidazole protons and phenyl groups.

- Mass spectrometry confirming molecular weights.

- The substitution pattern on the phenyl ring and imidazole nitrogen is crucial for biological activity and is carefully controlled during synthesis.

- The amination step is critical to achieve the desired amine functionality without over-reduction or side reactions.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Propiophenone synthesis | Benzene or substituted benzene | Friedel-Crafts acylation or equivalent | 1-Phenyl-2-methylpropan-1-one | Purify by chromatography |

| 2 | Imidazole substitution | Propiophenone derivative | 2-Methylimidazole, methanol, reflux | 3-(2-Methyl-1H-imidazol-1-yl)-propan-1-one | White crystalline product |

| 3 | Reductive amination | Imidazole-substituted propiophenone | NH3, NaBH3CN or catalytic hydrogenation | This compound | Final amine product |

Q & A

What are the recommended synthetic routes for 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine, and how do reaction conditions influence yield and purity?

Answer:

A common approach involves coupling 2-methylimidazole with a phenylpropan-1-amine precursor under nucleophilic substitution or condensation conditions. For example, analogous compounds (e.g., 3-(4-phenyl-1H-imidazol-1-yl)propan-1-amine) are synthesized by reacting imidazole derivatives with halogenated alkylamines in polar aprotic solvents like DMF, often with triethylamine as a base to scavenge acids . Refluxing for 5–6 hours typically yields intermediates, which are then purified via recrystallization (e.g., ethyl acetate) or column chromatography. Adjusting stoichiometry, solvent polarity (e.g., DMF vs. chloroform), and reaction time can optimize yields (reported up to 67% for similar structures) while minimizing byproducts like unreacted amines or dimerization .

How can researchers optimize the purification of this compound to achieve high enantiomeric excess?

Answer:

Chiral resolution techniques are critical for enantiopure synthesis. For structurally related benzimidazole derivatives, chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) effectively separates enantiomers . Alternatively, diastereomeric salt formation using chiral acids (e.g., tartaric acid) followed by fractional crystallization can enhance enantiomeric excess. Evidence from valine-derived benzimidazoles highlights the importance of solvent selection (e.g., ethanol/water mixtures) for recrystallization to isolate stereoisomers with >95% purity .

What analytical techniques are most effective for characterizing structural integrity and stereochemistry?

Answer:

- 1H/13C NMR : Essential for confirming regiochemistry of the imidazole ring and phenyl group placement. For example, δ 7.78–7.75 ppm (aromatic protons) and δ 44.4 ppm (amine-bearing carbon) are diagnostic in CDCl3 .

- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~3150 cm⁻¹ (N-H stretching) validate imidazole ring integrity .

- RP-HPLC : Retention times (e.g., tR = 2.13 min with 20:80 H2O:CH3CN + 0.1% TFA) assess purity and detect polar impurities .

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for ethanol-solvated imidazole derivatives .

Are there discrepancies in reported biological activities, and how can they be resolved experimentally?

Answer:

Contradictions in bioactivity data (e.g., anti-leishmanial vs. antifungal potency) often arise from assay variability. To resolve this:

- Standardize Assays : Use identical parasite strains (e.g., Leishmania donovani promastigotes) and control for incubation time/temperature .

- Dose-Response Curves : Compare EC50 values across studies, ensuring consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones) to identify structure-activity trends .

What strategies mitigate the compound’s instability during pharmacological assays?

Answer:

- pH Stability : Buffer solutions (pH 7.4 PBS) prevent degradation of the amine group; avoid strongly acidic/basic conditions that hydrolyze the imidazole ring .

- Temperature Control : Store stock solutions at –20°C in anhydrous DMSO, with aliquots thawed once to prevent freeze-thaw degradation .

- Light Protection : Amber glassware or opaque containers reduce photodegradation, as imidazole derivatives are prone to UV-induced ring-opening .

How does the imidazole ring influence interactions with biological targets, and what in silico methods predict these?

Answer:

The imidazole’s aromaticity and nitrogen lone pairs facilitate hydrogen bonding with enzymes like indoleamine 2,3-dioxygenase (IDO1). Molecular docking (e.g., AutoDock Vina) using crystal structures (PDB: 4PK5) predicts binding poses, with scoring functions prioritizing π-π stacking (phenyl-imidazole) and hydrogen bonds to heme cofactors . MD simulations (e.g., GROMACS) further validate stability of these interactions over 100-ns trajectories .

What are the primary metabolic pathways of this compound in vitro, and how do they inform toxicity?

Answer:

In vitro metabolism using human liver microsomes (HLMs) reveals:

- Phase I Metabolism : Oxidation of the methyl group on the imidazole ring (CYP3A4-mediated), yielding hydroxylated metabolites detectable via LC-MS/MS .

- Phase II Metabolism : Glucuronidation at the amine group, increasing hydrophilicity for renal excretion.

Toxicity assessments (e.g., Ames test) should prioritize metabolites for genotoxicity screening, particularly nitroso derivatives formed under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.